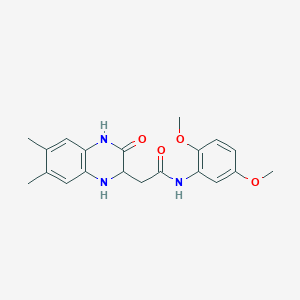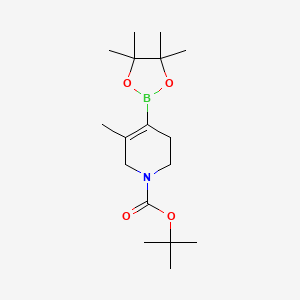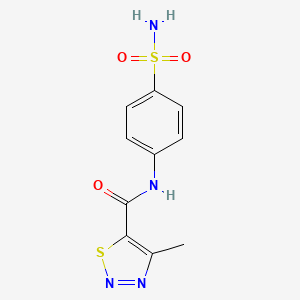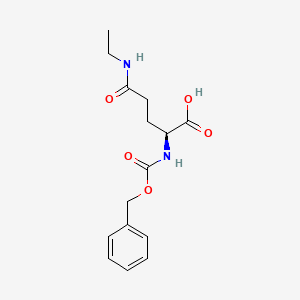
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
A high-yielding cyclization process has been described for synthesizing complex compounds, showcasing the versatility of N-acyl derivatives in organic synthesis. This method highlights the potential for creating diverse molecular architectures, which could be pivotal in developing new chemical entities for various scientific applications (King, 2007).
Antitumor Activity
Research has demonstrated that certain quinoxalinone derivatives exhibit significant antitumor activities, suggesting the potential for N-acyl derivatives in cancer therapy. These compounds have been shown to possess broad-spectrum antitumor activity, with some being more potent than traditional chemotherapy agents. This underscores the therapeutic potential of these compounds in oncology, warranting further investigation into their mechanism of action and therapeutic applications (Al-Suwaidan et al., 2016).
Molecular Docking and Biological Potentials
The design and synthesis of novel acetamide derivatives, including N-acyl derivatives, have shown promise in antimicrobial and anticancer activities. Molecular docking studies suggest these compounds could interact with biological targets effectively, indicating their potential as lead compounds for developing new therapeutic agents. This area of research is crucial for identifying new drug candidates and understanding their interactions at the molecular level (Ahmed et al., 2018).
Novel Compounds Exploration
The synthesis and evaluation of new N-acyl derivatives have led to the discovery of compounds with notable antibacterial and antifungal activities. These findings highlight the potential of N-acyl derivatives in developing new antimicrobial agents, which is particularly relevant in the face of rising antibiotic resistance. Such research is fundamental in the ongoing search for new and effective antimicrobial therapies (Kumar et al., 2013).
Mecanismo De Acción
Target of Action
CBKinase1_004073, also known as N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, primarily targets the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
This inhibition could potentially disrupt the phosphorylation of key regulatory molecules, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by CBKinase1_004073 are those regulated by the CK1 isoforms. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions could potentially lead to changes in cell behavior and function.
Pharmacokinetics
Kinase inhibitors in general often exhibit large interpatient variability . Factors such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication can contribute to this variability . The ‘one size fits all’ regimen often used with kinase inhibitors could lead to unnecessary toxicity and suboptimal efficacy .
Result of Action
The molecular and cellular effects of CBKinase1_004073’s action would likely be a result of the disruption of the CK1-regulated pathways. This could potentially lead to changes in cell cycle progression, gene expression, cytoskeleton structure, cell adhesion, and signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_004073. These factors could include the presence of other drugs, dietary components, and genetic factors that affect drug metabolism
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-11-7-14-15(8-12(11)2)23-20(25)17(21-14)10-19(24)22-16-9-13(26-3)5-6-18(16)27-4/h5-9,17,21H,10H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWURJYWDHAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500982.png)


![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)



![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![3-[(1-{3-[(2H-1,3-benzodioxol-5-yl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2500999.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)
![Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2501001.png)
